3-Methylbenzyl carbonochloridate

Description

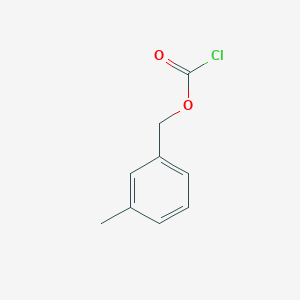

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(3-methylphenyl)methyl carbonochloridate |

InChI |

InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3 |

InChI Key |

VMMOUCWRYRZTMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Methylbenzyl Carbonochloridate

Methodologies for the Preparation of 3-Methylbenzyl Alcohol: Precursor to Carbonochloridate (B8618190) Synthesis

Historically, the synthesis of 3-Methylbenzyl alcohol has been achieved through several well-established methods. These conventional routes, while effective, often rely on strong reducing agents and multi-step procedures.

One of the most common approaches is the reduction of 3-methylbenzaldehyde . This transformation can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol, or the more potent lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), are frequently employed to convert the aldehyde functional group to a primary alcohol. vulcanchem.com

Another established method is the Grignard reaction . This involves the initial formation of a Grignard reagent, 3-methylbenzylmagnesium chloride, from the reaction of 3-methylbenzyl chloride with magnesium metal in an anhydrous ether solvent. vulcanchem.comchemicalbook.com The subsequent reaction of this organometallic compound with formaldehyde, followed by an acidic workup, yields the desired 3-methylbenzyl alcohol. vulcanchem.comorgsyn.org

Hydrolysis of the corresponding halide, 3-methylbenzyl chloride (also known as m-xylyl bromide), represents another synthetic pathway. orgsyn.org Additionally, the reduction of o-toluic acid or its esters with powerful reducing agents like lithium aluminum hydride can also produce the corresponding methylbenzyl alcohol isomer. orgsyn.org

In response to the growing demand for sustainable chemical processes, research has focused on developing greener alternatives for the synthesis of 3-methylbenzyl alcohol. These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency. sciencemadness.org

Catalytic transfer hydrogenation has emerged as a promising green methodology. This technique often utilizes environmentally benign hydrogen sources, such as ammonia (B1221849) borane, in the presence of a reusable heterogeneous catalyst. For instance, palladium nanoparticles supported on mesoporous graphitic carbon nitride (mpg-C₃N₄/Pd) have been shown to be effective for the reduction of benzaldehyde (B42025) derivatives to their corresponding alcohols in an aqueous methanol (B129727) solution. researchgate.net The use of water as a solvent and the reusability of the catalyst are key advantages of this approach. researchgate.net

Another green strategy involves the methylation of benzyl-type alcohols using dimethyl carbonate (DMC) in the presence of zeolite catalysts like Y- and X-faujasites. rsc.org While this specific example focuses on ether synthesis, the underlying principles of using DMC as a green reagent and zeolites as recyclable catalysts are applicable to the broader field of benzyl (B1604629) alcohol chemistry. rsc.org The oxidation of benzyl alcohols using green oxidants like tert-butyl hydroperoxide (TBHP) with reusable nanocatalysts is also an area of active research, aiming to replace traditional methods that often generate toxic metal waste. researchgate.net

Phosgene-Based Synthesis of 3-Methylbenzyl Carbonochloridate: Mechanistic and Practical Aspects

The reaction of an alcohol with phosgene (B1210022) (COCl₂) is a classical and highly efficient method for the preparation of chloroformates. wikipedia.org In the case of this compound, the synthesis involves the direct reaction of 3-methylbenzyl alcohol with phosgene.

Mechanism: The reaction proceeds via a nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic carbonyl carbon of the phosgene molecule. This initial attack results in the formation of an unstable intermediate, which then collapses, expelling a chloride ion and a proton to form the chloroformate and hydrogen chloride (HCl) as a byproduct.

R-OH + COCl₂ → R-O-C(=O)-Cl + HCl wikipedia.org

Practical Aspects: To ensure a high yield of the desired chloroformate and to prevent the formation of the symmetrical carbonate ester (R-O)₂C=O, an excess of phosgene is typically used. wikipedia.orggoogle.com The reaction is often carried out at low temperatures, sometimes as low as -78°C, to control the high reactivity of phosgene and to protect sensitive functional groups. sigmaaldrich.com The HCl generated during the reaction is either removed by an inert gas stream or neutralized by the addition of a base, such as pyridine (B92270). wikipedia.org Despite its efficiency, the extreme toxicity and gaseous nature of phosgene present significant handling challenges and safety risks, necessitating specialized equipment and stringent safety protocols in a laboratory or industrial setting. wikipedia.orgorgsyn.org

Phosgene-Alternative Reagents for this compound Formation

The inherent dangers associated with phosgene have driven the development and use of safer, solid or liquid substitutes. wikipedia.org The most common of these are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.orgwikipedia.org

Triphosgene (BTC): This stable, crystalline solid is a widely used substitute for phosgene. wikipedia.orgchemicalbook.com It is considered safer to handle, transport, and store. google.com In the presence of a catalyst, such as an amine (e.g., diisopropylethylamine, 4-dimethylaminopyridine, or pyridine), triphosgene decomposes in situ to generate phosgene, which then reacts with the alcohol. google.com Although triphosgene is less reactive than phosgene itself (phosgene is reportedly 170 times more reactive), it serves as a convenient source for generating the required reactant under controlled conditions. sigmaaldrich.com However, the yields using triphosgene can sometimes be lower than those achieved with gaseous phosgene. For example, in the synthesis of benzyl chloroformate, optimizations with triphosgene resulted in yields not exceeding 15%, whereas the use of phosgene afforded a 97% yield after distillation. sigmaaldrich.com

Diphosgene: This liquid compound is another phosgene equivalent that can be used for the synthesis of chloroformates. sigmaaldrich.comorgsyn.org Similar to triphosgene, it is less volatile than phosgene, making it somewhat easier to handle. orgsyn.org However, it is still a toxic substance.

Diphenyl Carbonate (DPC): As part of a move towards greener chemistry, diphenyl carbonate has been investigated as a non-toxic carbonyl source. organic-chemistry.org While it is less reactive than phosgene and its direct substitutes, its reactivity can be enhanced by using organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). organic-chemistry.orgkobe-u.ac.jp This approach avoids the use of highly toxic phosgene derivatives altogether, offering a safer and more environmentally benign pathway for carbonylation reactions. organic-chemistry.org

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | High reactivity, high yields sigmaaldrich.com | Extremely toxic, hazardous to handle wikipedia.orgorgsyn.org |

| Triphosgene | OC(OCCl₃)₂ | Solid | Safer and easier to handle than phosgene wikipedia.orggoogle.com | Lower reactivity, may give lower yields sigmaaldrich.com |

| Diphosgene | ClCOOCCl₃ | Liquid | Less volatile than phosgene orgsyn.org | Toxic, removal of excess can be difficult sigmaaldrich.comorgsyn.org |

| Diphenyl Carbonate | (C₆H₅O)₂CO | Solid | Low toxicity, green alternative organic-chemistry.org | Low reactivity, requires catalyst organic-chemistry.orgkobe-u.ac.jp |

Optimization of Reaction Conditions and Purification Methodologies for High Purity this compound

Achieving a high purity of this compound is critical for its subsequent applications. This requires careful optimization of reaction parameters and the implementation of effective purification techniques.

Optimization of Reaction Conditions:

Temperature: Control of the reaction temperature is crucial. Phosgenation reactions are often conducted at low temperatures to manage the exothermicity and high reactivity of the reagents. sigmaaldrich.com

Solvent: The choice of an appropriate solvent is important. Solvents like dichloromethane, chloroform, or tetrahydrofuran are commonly used. google.comresearchgate.net The solvent must be inert to the highly reactive species present in the reaction mixture.

Stoichiometry: As previously mentioned, using an excess of the phosgenating agent (like phosgene) is a common strategy to drive the reaction to completion and minimize the formation of carbonate byproducts. wikipedia.org

Purification Methodologies:

Distillation: Given that chloroformates are often liquids, vacuum distillation is a primary method for purification. This technique separates the product from non-volatile impurities and unreacted starting materials. The purity of a product can often be judged by its sharp boiling point. sigmaaldrich.com

Chromatography: For laboratory-scale synthesis and to achieve very high purity, flash column chromatography on silica (B1680970) gel can be employed. orgsyn.org This method is effective at separating the desired product from closely related impurities.

Work-up Procedures: The initial work-up of the reaction mixture is also important. This typically involves washing with water to remove water-soluble byproducts, followed by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash before drying over an anhydrous salt like sodium sulfate. orgsyn.org Removing excess non-volatile phosgene substitutes can be problematic and may require an extra distillation or recrystallization step. sigmaaldrich.com

Catalytic Approaches in the Synthesis of this compound

The use of catalysts can enhance the efficiency, selectivity, and safety of the synthesis of this compound. Catalysis can be applied to both the generation of the phosgenating agent and the carbonochloridate formation step itself.

In the context of phosgene-alternative reagents , catalysts are essential. For instance, tertiary amines or other nucleophilic catalysts are required to promote the decomposition of triphosgene into the active phosgene species within the reaction vessel. google.com This in-situ generation allows for better control over the concentration of the highly reactive phosgene.

Recent research has also explored novel catalytic pathways for the synthesis of phosgene itself at room temperature and atmospheric pressure, using chloride ions from sources like triethylmethylammonium trichloride (B1173362) [NEt₃Me][Cl₃] as the active catalyst. researchgate.netfu-berlin.de This approach could lead to safer and more energy-efficient phosgene production, which would, in turn, benefit the synthesis of chloroformates.

For greener alternatives like diphenyl carbonate , organocatalysts are key to activating the otherwise low-reactivity carbonyl source. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully used to facilitate carbonylation reactions with alcohols. researchgate.netresearchgate.net TBD has also been shown to be a highly effective bifunctional organocatalyst for the synthesis of cyclic carbonates from diols and diphenyl carbonate, highlighting the potential of such catalysts for activating DPC in reactions with monohydric alcohols as well. organic-chemistry.org

The development of catalytic systems that can directly and efficiently convert alcohols to chloroformates using safer carbonyl sources, such as carbon monoxide or carbon dioxide, remains an important goal in synthetic chemistry. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 3 Methylbenzyl Carbonochloridate

Nucleophilic Acyl Substitution Reactions

The reaction of 3-methylbenzyl carbonochloridate (B8618190) with primary or secondary amines, a process known as aminolysis, yields 3-methylbenzyloxycarbonyl (3-MeZ) carbamates. vanderbilt.eduorganic-chemistry.org This reaction is a cornerstone of its use in peptide synthesis and other areas requiring the protection of amine functionalities. organic-chemistry.org The reaction proceeds readily, often under Schotten-Baumann conditions (using a base like sodium hydroxide (B78521) or pyridine) to neutralize the hydrogen chloride byproduct. ub.edu The formation of the carbamate (B1207046) renders the amine nucleophilicity significantly lower, effectively "protecting" it from undesired reactions. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the carbonochloridate. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable carbamate product.

Reaction Scheme:

R-NH₂ + 3-Me-C₆H₄CH₂OCOCl → R-NH-CO-OCH₂C₆H₄-3-Me + HCl

This method is a versatile route for the synthesis of a wide array of carbamates. organic-chemistry.orgorganic-chemistry.org

In reactions with alcohols (alcoholysis) or phenols (phenolysis), 3-methylbenzyl carbonochloridate forms the corresponding carbonates. Similar to aminolysis, this nucleophilic acyl substitution is typically performed in the presence of a non-nucleophilic base to scavenge the HCl produced.

Reaction with Alcohols (Alcoholysis):

R'-OH + 3-Me-C₆H₄CH₂OCOCl → R'-O-CO-OCH₂C₆H₄-3-Me + HCl

Reaction with Phenols (Phenolysis):

Ar-OH + 3-Me-C₆H₄CH₂OCOCl → Ar-O-CO-OCH₂C₆H₄-3-Me + HCl

These reactions are analogous to the formation of esters from acyl chlorides and are driven by the high reactivity of the carbonochloridate functional group. vanderbilt.edu The resulting carbonates can be symmetric or asymmetric, depending on the alcohol or phenol (B47542) used.

When exposed to water (hydrolysis) or other solvent molecules that can act as nucleophiles (solvolysis), this compound decomposes. Hydrolysis yields the unstable 3-methylbenzyloxycarbamic acid, which readily decarboxylates to form 3-methylbenzyl alcohol and carbon dioxide.

Hydrolysis Reaction:

3-Me-C₆H₄CH₂OCOCl + H₂O → [3-Me-C₆H₄CH₂OCOOH] + HCl → 3-Me-C₆H₄CH₂OH + CO₂ + HCl

The study of the solvolysis of similar chloroformate esters, such as p-nitrobenzyl chloroformate, suggests that the reaction can proceed through a bimolecular pathway. lookchemmall.com The mechanism can be influenced by the solvent's nucleophilicity and ionizing power. lookchemmall.comkoreascience.kr For instance, studies on benzyl (B1604629) chlorides show that the solvolysis mechanism can shift depending on the electronic nature of the substituents on the benzene (B151609) ring. nih.govnih.gov For chloroformates, the reaction is often described as an associative SN2-type mechanism, where bond-making with the solvent nucleophile is a key feature of the transition state. koreascience.kr In mixed solvent systems, the reaction kinetics can be analyzed using the extended Grunwald-Winstein equation to elucidate the degree of nucleophilic participation by the solvent in the rate-determining step. koreascience.kr

Electrophilic Reactivity and Derivatization Capabilities

This compound is a classic electrophilic reagent. The carbon atom of the carbonochloridate functional group is electron-deficient due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it highly susceptible to attack by nucleophiles. This reactivity is the basis for its primary application as a reagent for introducing the 3-methylbenzyloxycarbonyl (3-Me-Cbz) protecting group.

The principal reactions involve the nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. This process is commonly used for the protection of amines, alcohols, and phenols.

Reaction with Amines: Primary and secondary amines readily react with this compound, typically in the presence of a mild base to neutralize the HCl byproduct, to form stable carbamates. researchgate.net This is the most common application in peptide synthesis for protecting the N-terminus or amine-containing side chains of amino acids.

Reaction with Alcohols and Phenols: Alcohols and phenols react to form the corresponding carbonates. This reaction is also usually carried out in the presence of a base like pyridine (B92270) or triethylamine.

Beyond protection, this electrophilic reactivity allows this compound to be used as a derivatization reagent for analytical purposes. researchgate.net By converting polar, non-volatile analytes like amino acids or pharmaceuticals into less polar, more volatile derivatives, their analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is facilitated. researchgate.netresearchgate.net For example, similar benzyl chloroformate reagents are used to derivatize amino acids, enhancing their detectability with fluorescence detectors in HPLC. researchgate.net The 3-Me-Cbz derivatives are stable and can be separated and quantified with high sensitivity. researchgate.net

Table 2: Derivatization Reactions of this compound

| Nucleophile Class | Specific Nucleophile (Example) | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Alanine | Carbamate | N-(3-Methylbenzyloxycarbonyl)alanine |

| Alcohol | Ethanol | Carbonate | Ethyl 3-methylbenzyl carbonate |

| Phenol | Phenol | Carbonate | Phenyl 3-methylbenzyl carbonate |

Stereochemical Control in Reactions Utilizing this compound

The introduction of the 3-methylbenzyloxycarbonyl (3-Me-Cbz) protecting group itself does not create a new stereocenter on the substrate molecule. Therefore, the derivatization of an achiral molecule will result in an achiral product, and the derivatization of a chiral molecule will not introduce an additional diastereomer.

However, the presence of the 3-Me-Cbz group on a chiral substrate can exert significant stereochemical influence on subsequent reactions. This influence is primarily due to steric effects. The 3-Me-Cbz group is sterically bulky, and its presence can block one face of the molecule, directing an incoming reagent to attack from the less hindered face. This is a common strategy for achieving diastereoselectivity in synthesis.

In peptide chemistry, the nature of the N-terminal protecting group can sometimes influence the degree of racemization of the adjacent chiral α-carbon during peptide coupling steps. Certain protecting groups can promote the formation of an oxazolone (B7731731) intermediate, which can lead to epimerization. masterorganicchemistry.com While specific studies on the stereodirecting influence of the 3-Me-Cbz group are not widely documented, its behavior can be inferred from similar bulky urethane-type protecting groups. These groups generally suppress racemization compared to other types of protecting groups by disfavoring the pathway for azlactone formation.

Furthermore, in the synthesis of complex molecules like oligosaccharides, protecting groups on hydroxyls play a crucial role in directing the stereochemical outcome of glycosylation reactions. bham.ac.uk An ester protecting group at a neighboring position (C2) can participate in the reaction to favor the formation of a specific anomer. bham.ac.uk While the 3-Me-Cbz group would form a carbonate, its bulky nature could similarly influence the conformation of the molecule and the trajectory of incoming electrophiles, thus controlling the stereochemistry of newly formed glycosidic bonds.

Strategic Applications of 3 Methylbenzyl Carbonochloridate in Complex Organic Synthesis

Utilization in Peptide and Peptidomimetic Synthesis

In the realm of peptide and peptidomimetic synthesis, the protection of the N-terminus of amino acids is a fundamental requirement to prevent unwanted side reactions during peptide coupling. researchgate.net 3-Methylbenzyl carbonochloridate (B8618190) is employed to introduce the 3-methylbenzyloxycarbonyl (3-Me-Cbz or 3-Me-Z) protecting group onto the alpha-amino group of amino acids.

The 3-Me-Cbz group, a modification of the classical benzyloxycarbonyl (Cbz) group, offers similar stability and deprotection methods. total-synthesis.commasterorganicchemistry.com The Cbz group, introduced by Leonidas Zervas and Max Bergmann, was a pivotal development in peptide chemistry, enabling the controlled synthesis of oligopeptides. total-synthesis.com Like the Cbz group, the 3-Me-Cbz group is stable to a range of reaction conditions, including those involving bases and mild acids, making it orthogonal to other common protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com

The introduction of the 3-Me-Cbz group is typically achieved by reacting the amino acid with 3-methylbenzyl carbonochloridate under basic conditions, such as the Schotten-Baumann reaction. total-synthesis.com The removal of this protecting group is most commonly accomplished through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which is a mild method that preserves the integrity of other sensitive functional groups within the peptide chain. masterorganicchemistry.com

The strategic application of this compound in peptide synthesis allows for the sequential and controlled assembly of amino acid residues, a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net The choice of protecting groups, including derivatives like 3-Me-Cbz, is critical for maximizing the yield and purity of the desired peptide. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but with modified backbones or side chains to improve properties such as stability and bioavailability. The principles of protection and deprotection using reagents like this compound are equally applicable in the synthesis of these complex molecules. nih.gov

Table 1: Common Protecting Groups in Peptide Synthesis and their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Condition |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org |

Applications in Carbohydrate Chemistry: Glycosylation and Selective Protection

Carbohydrate chemistry often involves the selective protection and deprotection of multiple hydroxyl groups of varying reactivity. nih.gov While the direct application of this compound in carbohydrate chemistry is less documented than that of its parent compound, benzyl (B1604629) chloroformate, the principles of using benzyl-type protecting groups are central to this field.

Benzyl ethers are widely used to protect hydroxyl groups in carbohydrates due to their stability under a variety of reaction conditions and their ease of removal by hydrogenolysis. organic-chemistry.org The introduction of a methyl group on the benzyl ring, as in the 3-methylbenzyl group, can subtly modify the electronic properties and reactivity of the protecting group, potentially offering advantages in certain synthetic strategies.

The selective protection of hydroxyl groups is crucial for controlling the outcome of glycosylation reactions, where a glycosyl donor is coupled with a glycosyl acceptor to form a glycosidic bond. The strategic use of protecting groups, including benzyl ethers, allows for the desired regioselectivity in these transformations. nih.gov For instance, the inherent difference in reactivity between primary and secondary hydroxyl groups can be exploited to achieve selective protection. nih.gov

While specific examples detailing the use of this compound for glycosylation are not prevalent in the literature, the related p-methoxybenzyl (PMB) group is a common choice. orgsyn.org The PMB group can be cleaved under oxidative conditions, offering an orthogonal deprotection strategy to the hydrogenolysis used for standard benzyl ethers. organic-chemistry.org This highlights the potential for substituted benzyl protecting groups to provide greater flexibility in complex carbohydrate synthesis.

Role in Nucleoside, Nucleotide, and Nucleic Acid Chemistry

The synthesis of nucleosides, nucleotides, and nucleic acids also relies heavily on protecting group strategies to shield reactive functional groups on the nucleobase and the sugar moiety. nih.gov The exocyclic amino groups of nucleobases (adenine, guanine, and cytosine) are often protected as amides or carbamates to prevent side reactions during oligonucleotide synthesis. nih.govlibretexts.org

This compound can be used to introduce the 3-Me-Cbz protecting group onto these exocyclic amino groups. This protection is crucial for preventing modifications of the nucleobases during the various chemical steps of oligonucleotide synthesis. nih.gov The stability of the Cbz group and its derivatives under the conditions required for forming the phosphodiester backbone is a key advantage. total-synthesis.com

The development of various protecting groups, including carbamates derived from reagents like this compound, has been instrumental in advancing the field of automated oligonucleotide synthesis. nih.gov

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are a vast and important class of organic molecules found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The synthesis of these structures often involves multi-step sequences where protecting groups play a vital role.

This compound can be utilized to protect nitrogen atoms within heterocyclic rings or on substituents attached to them. This protection can be necessary to control the regioselectivity of subsequent reactions or to prevent unwanted reactivity of the nitrogen atom. For example, in the synthesis of nitrogen-containing heterocycles, the protection of an amine functionality with a 3-Me-Cbz group can direct the course of a cyclization reaction. bham.ac.uk

The synthesis of oxygen-containing heterocycles can also indirectly benefit from the use of reagents like this compound. For instance, if a molecule contains both a hydroxyl group and an amino group, the selective protection of the amine with a 3-Me-Cbz group would allow for subsequent reactions to be carried out specifically at the hydroxyl group to form an oxygen heterocycle. researchgate.netnih.govnih.gov

The synthesis of complex heterocyclic systems often involves cascade reactions or multi-component reactions where the careful orchestration of protecting groups is paramount. nih.govclockss.org The stability and selective removal of the 3-Me-Cbz group make it a valuable tool in the synthetic chemist's arsenal (B13267) for constructing these intricate molecules.

Precursor in Natural Product Total Synthesis

The total synthesis of complex natural products represents a significant challenge in organic chemistry, often requiring lengthy and intricate synthetic routes. The strategic use of protecting groups is indispensable for the successful completion of these syntheses.

The synthesis of natural products often involves the manipulation of multiple functional groups, necessitating the use of a suite of orthogonal protecting groups. wikipedia.org The 3-Me-Cbz group, with its specific deprotection condition of hydrogenolysis, fits well into such a strategy, allowing for its selective removal in the presence of acid- or base-labile protecting groups. total-synthesis.commasterorganicchemistry.com

Application in Polymer and Material Science (as Monomer or Derivatizing Agent)

In polymer and material science, this compound can potentially be used as a derivatizing agent to modify the properties of polymers. For example, polymers containing free amino groups could be reacted with this compound to introduce the 3-Me-Cbz group. This derivatization could alter the solubility, thermal stability, or other physical properties of the polymer.

Furthermore, a molecule containing both a polymerizable group (like a vinyl or acrylic group) and a functional group protected by the 3-Me-Cbz group could serve as a monomer. After polymerization, the protecting group could be removed to unmask the functional group, allowing for further post-polymerization modification. This approach provides a route to functional polymers with precisely controlled structures.

While the specific use of this compound in this context is not extensively documented in the provided search results, the general principles of using protecting groups in the design and synthesis of functional polymers are well-established.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Methylbenzyl Carbonochloridate and Its Derivatives

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating 3-Methylbenzyl carbonochloridate (B8618190) from starting materials, byproducts, and impurities, as well as for analyzing the products of its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of highly reactive molecules like chloroformates presents challenges due to their thermal lability and susceptibility to hydrolysis. The primary application of GC-MS in the context of 3-Methylbenzyl carbonochloridate is often through derivatization. In many analytical scenarios, this compound itself serves as a derivatizing agent to enable the analysis of other molecules, such as amino acids or fatty acids. nih.govnih.gov

For assessing the purity of this compound, a derivatization strategy is typically employed. The chloroformate is reacted with a stable, nucleophilic compound, such as an alcohol (e.g., methanol (B129727) or ethanol), to form a stable carbamate (B1207046) ester. This derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. The resulting chromatogram can separate the carbamate derivative from unreacted starting materials or impurities.

The mass spectrum of the derivative provides critical structural information. For instance, derivatization with methanol would yield methyl 3-methylbenzyl carbonate. Its mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety and fragments corresponding to the loss of the methoxycarbonyl group. This approach has been successfully used for the analysis of other chlorides and chloroformates, where derivatization into more stable compounds facilitates reliable quantification and identification. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. Given the compound's reactivity towards water, mobile phases typically consist of a mixture of acetonitrile (B52724) and water, often with acidic modifiers like trifluoroacetic acid (TFA) to ensure sharp peak shapes and suppress the ionization of any acidic impurities. A UV detector is highly effective due to the strong absorbance of the benzene (B151609) ring.

HPLC is crucial for monitoring the progress of reactions involving this compound. By taking aliquots from a reaction mixture over time, HPLC can quantify the consumption of the chloroformate and the formation of the desired product. This allows for precise reaction optimization and endpoint determination. Furthermore, HPLC can be used to assess the purity of the final product, separating it from any unreacted chloroformate, which can then be removed through aqueous workup or purification. The principles of using HPLC to separate derivatized products are well-established, for example, in the analysis of beta-blockers derivatized with chloroformates. nih.gov

Chiral Chromatography for Enantiomeric Purity Evaluation (if applicable to derivatives)

This compound is an achiral molecule and therefore does not have enantiomers. However, it is a valuable reagent for determining the enantiomeric purity of chiral compounds, such as alcohols, amines, or amino acids. This is achieved by using the chloroformate as a chiral derivatizing agent.

The process involves reacting the racemic or enantiomerically enriched chiral analyte with this compound. This reaction forms a pair of diastereomeric carbamates. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography, typically RP-HPLC. nih.gov The relative peak areas of the two separated diastereomers in the chromatogram correspond directly to the enantiomeric ratio of the original chiral analyte.

An alternative, though less common, approach would be to analyze a chiral derivative on a chiral stationary phase (CSP). Chiral columns, such as those based on polysaccharide derivatives like cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), are capable of resolving enantiomers through differential interactions with the chiral selector. nih.gov This method could be applied to derivatives of this compound if direct separation of the enantiomeric products is required.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted spectra for this compound are based on established chemical shift principles and data from structurally similar compounds like 3-Methoxybenzyl chloride and 1-Chloroethyl chloroformate. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show three distinct signal regions. The aromatic protons will appear as a complex multiplet, the benzylic methylene (B1212753) (CH₂) protons as a sharp singlet, and the methyl (CH₃) protons as another singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.20 - 7.40 | Multiplet | 4H |

| -CH₂ -O- | ~5.35 | Singlet | 2H |

| Ar-CH₃ | ~2.38 | Singlet | 3H |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show signals for the carbonyl carbon, the aromatic carbons (with four distinct signals due to symmetry), the benzylic carbon, and the methyl carbon. The carbonyl carbon of the chloroformate group is particularly diagnostic, appearing at a very low field. researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~151.0 |

| Ar-C (quaternary, C-CH₃) | ~139.5 |

| Ar-C (quaternary, C-CH₂) | ~134.0 |

| Ar-C H | ~130.0, 129.0, 127.5, 126.0 |

| -C H₂-O- | ~73.0 |

| Ar-C H₃ | ~21.2 |

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used for definitive structural confirmation. A COSY spectrum would confirm couplings between adjacent aromatic protons, while an HMBC spectrum would show correlations between the benzylic CH₂ protons and the aromatic carbons, as well as the key correlation to the carbonyl carbon, unequivocally establishing the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are excellent for identifying the functional groups present in a molecule. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the acid chloride carbonyl (C=O) stretch. This peak is highly diagnostic and its presence is a clear indicator of the chloroformate group. Other important bands include those for the aromatic ring and the C-O and C-Cl bonds. Data from related compounds like benzyl chloroformate and 3-methylbenzyl chloride support these assignments. chemicalbook.comchemicalbook.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium-Weak |

| C=O (Chloroformate) | Stretch | 1790 - 1770 | Very Strong, Sharp |

| Aromatic C=C | Stretch | 1600, 1490, 1450 | Medium-Weak |

| C-O | Stretch | 1200 - 1150 | Strong |

| C-Cl | Stretch | 800 - 700 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O bond gives a strong signal in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the non-polar C=C bonds of the aromatic ring and the C-C bonds typically produce strong signals in the Raman spectrum. The symmetric vibrations of the substituted benzene ring are particularly prominent. This complementarity is useful for a comprehensive vibrational analysis and structural confirmation. dtic.mil

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives, providing crucial information on molecular weight and structural features through controlled fragmentation. While a specific mass spectrum for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the well-documented behavior of analogous compounds, such as benzyl chloroformate. nist.govchemicalbook.com

The molecular weight of this compound (C9H9ClO2) is 184.62 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at m/z 184. However, similar to benzyl chloroformate, this peak may be weak or absent due to the lability of the molecule. nist.gov The primary fragmentation pathways are dictated by the presence of the benzyl and chloroformate moieties.

A key fragmentation process involves the cleavage of the C-O bond, leading to the formation of the stable 3-methylbenzyl cation. This tropylium-like ion is expected to be a prominent peak in the spectrum at m/z 105. This is analogous to the formation of the tropylium ion at m/z 91 in the mass spectrum of benzyl chloride and benzyl chloroformate. youtube.comnist.gov The presence of the methyl group on the aromatic ring in the meta position stabilizes the resulting cation.

Another significant fragmentation pathway is the loss of a chlorine radical, which would result in a fragment ion at m/z 149. Subsequent loss of carbon monoxide (CO) from this ion would produce a fragment at m/z 121. The loss of carbon dioxide (CO2) from the molecular ion is also a possibility, leading to the formation of 3-methylbenzyl chloride with a corresponding peak at m/z 140. researchgate.netwikipedia.org

The derivatization of compounds with chloroformates, such as this compound, is a common strategy in gas chromatography-mass spectrometry (GC-MS) to enhance volatility and improve chromatographic separation. wikipedia.orgresearchgate.netnih.gov The resulting carbamate or carbonate derivatives exhibit characteristic fragmentation patterns that can be used for their identification and quantification. For instance, the derivatization of an amine with this compound would yield a carbamate, and its mass spectrum would be expected to show the prominent 3-methylbenzyl cation at m/z 105.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z |

| [C9H9ClO2]+• | Molecular Ion | 184 |

| [C8H9]+ | 3-Methylbenzyl cation | 105 |

| [C9H9O2]+ | [M-Cl]+ | 149 |

| [C8H9O]+ | [M-Cl-CO]+ | 121 |

| [C8H9Cl]+• | [M-CO2]+• | 140 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. youtube.comcolostate.edu While there are no specific published crystal structures for this compound itself, likely due to its reactive nature, the solid-state structures of its stable derivatives, particularly carbamates, provide invaluable insights into their molecular geometry, conformation, and intermolecular interactions.

The reaction of this compound with primary or secondary amines yields the corresponding N-(3-methylbenzyl)carbamates. The crystal structures of analogous carbamates, such as benzyl carbamate, have been determined and reveal key structural features. nih.govsigmaaldrich.comchemicalbook.comguidechem.com The carbamate group is generally planar, and the conformation of the molecule is influenced by hydrogen bonding and crystal packing forces.

For example, a study on the crystal structure of the carbamate formed from 2-methylpiperidine (B94953) and carbon dioxide revealed the precise bond lengths and angles within the carbamate moiety and the nature of the ionic interactions in the crystal lattice. acs.org Similar detailed structural information could be obtained for derivatives of this compound, which would be critical for understanding their structure-activity relationships in various applications.

Table 2: Representative Crystallographic Data for a Carbamate Derivative (Benzyl Carbamate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 5.678 | nih.gov |

| b (Å) | 10.123 | nih.gov |

| c (Å) | 14.123 | nih.gov |

| β (°) | 98.76 | nih.gov |

| Z | 4 | nih.gov |

Spectroscopic Analysis of Reaction Kinetics and Mechanisms Involving this compound

The study of reaction kinetics and mechanisms is fundamental to understanding and optimizing the applications of this compound as a reagent, for example, in the synthesis of carbamates or as a protecting group in organic synthesis. nih.gov Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are particularly well-suited for monitoring the progress of these reactions in real-time. nih.gov

The reaction of this compound with a nucleophile, such as an amine to form a carbamate, can be followed by monitoring the change in absorbance or fluorescence of the reaction mixture over time. researchgate.netum.edu.my The aromatic ring of the 3-methylbenzyl group provides a chromophore that can be monitored by UV-Vis spectroscopy. As the reaction proceeds, the electronic environment of the chromophore changes, leading to a shift in the absorption maximum or a change in the molar absorptivity. By measuring this change at a fixed wavelength, the rate of the reaction can be determined.

For instance, a study on the interaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl), a related chloroformate, with metal ions demonstrated the use of UV-Vis and fluorescence spectroscopy to investigate the formation of complexes. nih.gov Similar approaches can be applied to study the kinetics of reactions involving this compound. The rate law, rate constants, and activation parameters for the reaction can be determined from the spectroscopic data, providing insights into the reaction mechanism.

The kinetics of carbamate formation from chloroformates are known to be influenced by factors such as the nature of the amine, the solvent, and the presence of a base. wikipedia.orgnih.gov For example, the reaction is typically faster with more nucleophilic amines and in polar aprotic solvents. The addition of a non-nucleophilic base is often necessary to neutralize the hydrochloric acid generated during the reaction, which can otherwise protonate the amine and slow down the reaction. wikipedia.org

By systematically varying the reaction conditions and monitoring the kinetics spectroscopically, a detailed understanding of the mechanism of reactions involving this compound can be achieved. This knowledge is crucial for controlling the reaction outcome and for the rational design of new synthetic methodologies.

Table 3: Spectroscopic Techniques for Kinetic Analysis

| Spectroscopic Technique | Principle | Application to this compound Reactions |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a sample. | Monitoring the change in absorbance of the 3-methylbenzyl chromophore during reaction with a nucleophile. |

| Fluorescence Spectroscopy | Measures the emission of light from a sample that has absorbed light. | If the product is fluorescent, or if a fluorescent probe is used, the change in fluorescence intensity can be used to monitor the reaction. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to vibrational transitions. | Monitoring the disappearance of the C=O stretch of the chloroformate and the appearance of the C=O stretch of the carbamate product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can be used to follow the reaction by monitoring the disappearance of reactant signals and the appearance of product signals over time. |

Computational Chemistry and Theoretical Studies of 3 Methylbenzyl Carbonochloridate

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

The electronic structure of 3-Methylbenzyl carbonochloridate (B8618190) is dictated by the electron-withdrawing nature of the carbonochloridate group and the electronic effects of the methyl-substituted benzene (B151609) ring. The carbonyl carbon of the chloroformate group is highly electrophilic due to the polarization of the C=O and C-Cl bonds, making it a primary site for nucleophilic attack. The methyl group at the meta position of the benzyl (B1604629) ring exerts a weak electron-donating effect through induction, which can subtly influence the reactivity of the benzylic carbon and the aromatic ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For chloroformates, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO, on the other hand, is often associated with the oxygen and chlorine atoms, as well as the π-system of the benzene ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Computed Properties for 4-Methylbenzyl carbonochloridate (Data sourced from PubChem and serves as an analogue for 3-Methylbenzyl carbonochloridate) nih.gov

| Property | Value |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 184.029107 g/mol |

| Monoisotopic Mass | 184.029107 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 234 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This table was created using data for 4-Methylbenzyl carbonochloridate as a proxy for this compound due to the lack of specific data for the 3-methyl isomer.

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and intermolecular interactions of this compound over time. nih.gov These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the dynamic behavior of the system. nih.gov

The conformational landscape of this compound is primarily defined by the rotation around the C-O and C-C single bonds. The orientation of the benzyl group relative to the carbonochloridate moiety can influence its reactivity and interactions with other molecules. MD simulations can reveal the preferred conformations in different environments, such as in various solvents, and the energy barriers between different conformational states.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides a detailed picture of how chemical transformations involving this compound occur. A key reaction of chloroformates is their reaction with nucleophiles, such as alcohols or amines, in a process known as nucleophilic acyl substitution.

Studies on the solvolysis of benzyl chloroformate and its derivatives have shown that the reaction can proceed through different mechanisms depending on the solvent and the substituents on the benzene ring. koreascience.krnih.gov For instance, in solvents with high nucleophilicity, an associative SN2-type mechanism at the carbonyl carbon is often favored. nih.gov In this pathway, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then expels the chloride ion.

Alternatively, in highly ionizing, non-nucleophilic solvents, an ionization mechanism (SN1-type) can occur, where the chloroformate first dissociates to form a benzyl cation and a chloroformate anion. This pathway is often accompanied by the loss of carbon dioxide from the chloroformate anion, leading to the formation of benzyl chloride. koreascience.kr

Transition state analysis, a crucial component of reaction pathway modeling, involves locating the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For the nucleophilic attack on this compound, the transition state would involve the partial formation of a bond with the incoming nucleophile and the partial breaking of the C-Cl bond. The methyl group at the meta position is expected to have a minor electronic influence on the stability of this transition state compared to substituents at the ortho or para positions.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. mdpi.com These models are built by identifying molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties, and then using statistical methods to find a mathematical relationship between these descriptors and a property of interest, like a reaction rate constant.

While no specific QSRR studies focusing on this compound were found, the principles of QSRR can be applied to understand how structural modifications in a series of benzyl chloroformates would affect their reactivity. For example, a QSRR model for the solvolysis of substituted benzyl chloroformates could be developed.

Table 2: Hypothetical Descriptors for a QSRR Study of Substituted Benzyl Carbonochloridates

| Descriptor Type | Specific Descriptor Example | Predicted Influence on Reactivity |

| Electronic | Hammett substituent constant (σ) | Electron-withdrawing groups may accelerate or decelerate the reaction depending on the mechanism. |

| Steric | Taft steric parameter (Es) | Increased steric hindrance around the reaction center would likely decrease the reaction rate. |

| Topological | Molecular Connectivity Index | Reflects the degree of branching and can correlate with steric effects. |

| Quantum Chemical | LUMO Energy | A lower LUMO energy would indicate greater electrophilicity and likely a faster reaction with nucleophiles. |

| Quantum Chemical | Partial charge on the carbonyl carbon | A more positive partial charge would enhance electrophilicity and increase the reaction rate. |

In a hypothetical QSRR study, one would synthesize a series of substituted benzyl carbonochloridates, measure their reaction rates under specific conditions, and then calculate a variety of molecular descriptors. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would then be used to build a predictive model. Such a model could then be used to estimate the reactivity of new, unsynthesized benzyl carbonochloridate derivatives, aiding in the design of compounds with desired reactivity profiles.

Green Chemistry Principles and Sustainable Practices in 3 Methylbenzyl Carbonochloridate Chemistry

Development of Environmentally Benign Synthetic Routes

The conventional synthesis of 3-Methylbenzyl carbonochloridate (B8618190) typically involves the reaction of 3-methylbenzyl alcohol with phosgene (B1210022). Phosgene is a highly toxic and corrosive gas, making its use a significant environmental and safety concern. kobe-u.ac.jp Research into greener synthetic pathways aims to replace phosgene with less hazardous alternatives.

One promising approach is the use of dimethyl carbonate (DMC) as a substitute for phosgene. DMC is a non-toxic and biodegradable reagent that can be used for both methylation and methoxycarbonylation reactions. While direct synthesis of 3-Methylbenzyl carbonochloridate using DMC is not widely reported, the principles of using DMC for the synthesis of other chloroformates and carbonates suggest its potential applicability. The reaction of an alcohol with DMC can be catalyzed to produce the corresponding carbonate, and under specific conditions, could potentially be adapted to yield the carbonochloridate.

Another innovative and environmentally benign method that avoids the use of phosgene is photo-on-demand synthesis . This technique involves the in-situ generation of chloroformates from a solution of a primary alkyl alcohol in chloroform, initiated by UV light in the presence of oxygen. organic-chemistry.orgnih.gov This method eliminates the need to handle and transport toxic phosgene gas, significantly improving the safety and environmental profile of the synthesis. organic-chemistry.org The application of this photo-on-demand method to 3-methylbenzyl alcohol could provide a direct and greener route to this compound.

Enzymatic synthesis represents another frontier in the development of environmentally friendly routes. While specific enzymes for the direct synthesis of this compound are not yet established, biocatalysis offers significant potential. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are derived from renewable resources. mdpi.com Research into biocatalytic approaches for similar transformations, such as the synthesis of carbamates and other esters, suggests that future developments could lead to enzymatic routes for producing this compound. beilstein-journals.orgbeilstein-journals.org

Solvent Selection and Minimization Strategies

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional syntheses of chloroformates often utilize chlorinated solvents, which can be persistent environmental pollutants. Green chemistry encourages the use of more benign solvents or, ideally, solvent-free conditions.

For the synthesis of this compound, alternative solvents could include:

Supercritical fluids , such as supercritical carbon dioxide (scCO₂), which can be used as a reaction medium and are easily removed and recycled.

Ionic liquids and deep eutectic solvents (DESs) are also being explored as green solvent alternatives due to their low vapor pressure and potential for recyclability. researchgate.netnih.gov

In some cases, one of the reactants, such as dimethyl carbonate, can also act as the solvent, eliminating the need for an additional solvent.

Solvent minimization strategies are also critical. This can be achieved through process intensification techniques like flow chemistry . Continuous flow reactors can improve reaction efficiency, reduce solvent usage, and enhance safety, especially when dealing with hazardous intermediates. beilstein-journals.org

Atom Economy and Waste Reduction in Reactions

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no by-products.

The traditional synthesis of this compound from 3-methylbenzyl alcohol and phosgene has a theoretical atom economy of less than 100% due to the formation of hydrogen chloride (HCl) as a by-product.

Reaction: C₈H₁₀O + COCl₂ → C₉H₉ClO₂ + HCl

To improve the atom economy, alternative synthetic routes that minimize or eliminate by-products are desirable. For instance, a hypothetical addition reaction where all reactant atoms are incorporated into the final product would represent a significant improvement.

Use of Renewable Resources and Catalysis for Sustainable Production

The long-term sustainability of chemical production depends on the transition from fossil fuel-based feedstocks to renewable resources. For the synthesis of this compound, this could involve:

Bio-based 3-methylbenzyl alcohol: Developing fermentation or biocatalytic routes to produce 3-methylbenzyl alcohol from renewable feedstocks like lignocellulosic biomass would significantly improve the sustainability profile of the entire process. mdpi.com

Renewable reagents: As mentioned, dimethyl carbonate can be produced from methanol (B129727) and urea (B33335) in a phosgene-free process, and methanol itself can be derived from biomass. upenn.edu

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of this compound synthesis, catalysis can play a vital role in:

Activating less reactive reagents: Catalysts can enable the use of greener alternatives to phosgene, such as dimethyl carbonate, by lowering the activation energy of the reaction.

Improving selectivity: Catalysts can direct the reaction towards the desired product, minimizing the formation of by-products and reducing waste.

Enabling the use of renewable feedstocks: Catalytic processes are often key to converting biomass into valuable chemical intermediates.

The development of robust and recyclable catalysts, including both homogeneous and heterogeneous catalysts, is crucial for the sustainable production of this compound.

Future Research Directions and Emerging Trends for 3 Methylbenzyl Carbonochloridate

Exploration of Novel Catalytic Transformations

The development of novel catalytic systems is a cornerstone of modern chemical synthesis, aiming for higher efficiency, selectivity, and sustainability. For 3-Methylbenzyl carbonochloridate (B8618190), future research is likely to focus on expanding its reactivity profile through innovative catalytic methods.

One promising area is the use of palladium-catalyzed reactions. Research has demonstrated a novel gas-phase synthesis of alkyl chloroformates using a palladium catalyst, which could be adapted for 3-Methylbenzyl carbonochloridate to develop more efficient and environmentally friendly production methods. oup.com Such advancements could circumvent the use of hazardous reagents like phosgene (B1210022), a common precursor for chloroformates. ontosight.ai

Furthermore, there is a growing interest in photoredox catalysis, which utilizes visible light to drive chemical reactions. Synergistic approaches combining nickel and photoredox catalysis have been explored for carbonylative coupling reactions. acs.org Investigating the application of such dual catalytic systems to reactions involving this compound could unlock new synthetic pathways for creating complex molecules. The development of greener synthesis methods for benzyl (B1604629) chloroformate and its derivatives is also a significant trend, with an emphasis on reducing hazardous by-products and aligning with stricter environmental regulations. marketresearchintellect.com

Future research in this domain could explore:

The development of novel catalysts for the synthesis of this compound that avoid toxic precursors.

The application of photoredox and dual catalytic systems to enable new types of reactions with this compound.

The use of phase transfer catalysis for reactions involving chloroformates, which has been shown to be effective in certain contexts. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing the chemical and pharmaceutical industries. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

The integration of this compound into these platforms is a logical next step. Flow chemistry has been shown to improve the yield and selectivity of reactions that are problematic in batch, such as certain oxidations and alkylations. beilstein-journals.org The continuous flow synthesis of chloroformate compounds has been demonstrated using microchannel reactors, which can significantly shorten reaction times and improve safety, particularly when dealing with unstable reagents. google.com

Automated synthesis platforms, which can perform numerous experiments in parallel, are ideal for optimizing reaction conditions and for the rapid synthesis of compound libraries. chemspeed.comwikipedia.org By incorporating this compound into these automated workflows, researchers can accelerate the discovery of new derivatives and applications. These platforms allow for the systematic variation of parameters like temperature, pressure, and reagent concentration to quickly identify optimal conditions. mit.edu The development of fully integrated flow platforms with self-adaptive algorithms and autonomous analysis will further enhance the efficiency of chemical synthesis. anr.fr

Key future developments in this area include:

The design of dedicated flow reactors for the safe and efficient use of this compound in various synthetic transformations.

The development of automated protocols for high-throughput screening of reactions involving this compound to discover new bioactive molecules.

The integration of online analytical techniques with flow chemistry setups to enable real-time monitoring and optimization of reactions.

Expanding Applications in Materials Science and Nanoscience

While primarily known for its role in organic synthesis, the reactivity of this compound presents opportunities in the fields of materials science and nanoscience. Chloroformates are used as intermediates in the synthesis of polymers. nih.gov This suggests that this compound could be employed in the creation of novel polymers with tailored properties.

The functionalization of nanoparticles is a critical area of research, aiming to improve their biocompatibility, cellular uptake, and targeting capabilities for biomedical applications. frontiersin.orgnih.gov The surface of nanoparticles can be modified with various organic and inorganic compounds to enhance their physicochemical properties. nih.govnih.gov The reactivity of this compound with amines and other nucleophiles makes it a potential candidate for the surface functionalization of nanoparticles. This could involve attaching the 3-methylbenzyloxycarbonyl group to the surface of nanoparticles to alter their surface chemistry and interactions with biological systems.

Future research could focus on:

The use of this compound in the synthesis of new polymers, such as polycarbonates, with specific thermal or optical properties.

The investigation of this compound as a reagent for the surface modification of nanoparticles to enhance their performance in drug delivery and bio-imaging.

The development of novel materials where the 3-methylbenzyl group imparts specific functionalities, such as hydrophobicity or aromatic interactions.

Development of Derivatization Agents for Advanced Bioanalytical Techniques

Chloroformates are widely recognized as effective derivatizing agents in chromatography, particularly for the analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netwikipedia.org They react with a variety of functional groups, including amines, phenols, and carboxylic acids, to produce less polar and more volatile derivatives that are more amenable to chromatographic analysis. wikipedia.org

Derivatization with chloroformates can significantly enhance the sensitivity and selectivity of analytical methods. researchgate.netresearchgate.net For instance, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-known reagent that imparts high fluorescence to its derivatives, enabling highly sensitive detection. researchgate.netnih.govnih.gov While this compound itself is not fluorescent, its derivatives could be designed to be amenable to sensitive detection by mass spectrometry.

The development of new derivatization agents based on the this compound scaffold could offer advantages in terms of reactivity, stability of the derivatives, or chromatographic properties. Highly-fluorinated chloroformates have been synthesized and tested as derivatizing agents for polar analytes in aqueous samples, demonstrating excellent performance in GC-MS analysis. acs.org

Emerging trends in this area include:

The design and synthesis of novel derivatization agents based on this compound with enhanced properties for LC-MS and GC-MS analysis.

The application of these new agents for the sensitive and reliable quantification of biomarkers, drugs, and metabolites in complex biological matrices.

The use of chloroformate derivatization in stable isotope-resolved metabolomics (SIRM) to trace the fate of metabolites in biological systems. nih.gov

| Chloroformate Derivatizing Agent | Target Analytes | Analytical Technique | Key Advantage |

| Ethyl Chloroformate (ECF) | Amino acids, organic acids | GC-MS, LC-MS | Rapid derivatization in aqueous media. nih.govresearchgate.net |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Amines, amino acids, carboxylic acids | HPLC-Fluorescence, LC-MS/MS | Forms highly fluorescent derivatives. researchgate.netnih.govnih.gov |

| Pentafluorobenzyl Chloroformate (PFBCF) | Aminoalcohols, amino acids | GC-MS (ECNI) | Forms derivatives suitable for sensitive electron capture negative ionization detection. acs.org |

| 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl Chloroformate (OFPCF) | Polar and hydrophilic analytes | GC-MS (ECNI) | Good reaction efficiency and low detection limits. acs.org |

Computational Design of Enhanced Analogues

Computational chemistry offers powerful tools for the rational design of new molecules with improved properties. In the context of this compound, computational methods can be employed to design enhanced analogues with tailored reactivity, selectivity, and functionality.

Computational studies can provide insights into the reaction mechanisms of chloroformates, helping to predict their reactivity with different nucleophiles. rsc.orgnih.gov This understanding can guide the design of new derivatization agents with optimized reaction kinetics or selectivity towards specific functional groups. For example, by modifying the electronic properties of the aromatic ring or the nature of the leaving group, it may be possible to fine-tune the reactivity of the chloroformate.

Furthermore, computational modeling can be used to predict the properties of new materials or functionalized nanoparticles incorporating this compound or its analogues. This can accelerate the discovery of new applications by allowing researchers to screen a large number of potential candidates in silico before committing to laboratory synthesis.

Future research in this area will likely involve:

The use of quantum mechanical calculations to model the reactivity of this compound and to design analogues with enhanced performance as protecting groups or derivatization agents.

The application of molecular dynamics simulations to study the interactions of functionalized nanoparticles with biological membranes.

The development of quantitative structure-activity relationship (QSAR) models to predict the bioactivity of new compounds derived from this compound.

Q & A

Q. What are the validated methods for synthesizing 3-methylbenzyl carbonochloridate, and how can its purity be confirmed?

The synthesis typically involves reacting 3-methylbenzyl alcohol with phosgene (COCl₂) in anhydrous dioxane under controlled conditions. Key steps include:

- Phosgene reaction : Maintain a temperature of 0–5°C to minimize side reactions .

- Purification : Distillation under reduced pressure followed by recrystallization from hexane/ethyl acetate mixtures .

- Characterization : Confirm purity via ¹H NMR (e.g., δ 2.35 ppm for methyl protons, δ 5.15 ppm for benzylic CH₂) and ¹³C NMR (δ 153 ppm for carbonyl carbon). Compare spectral data with structurally analogous carbonochloridates (e.g., 4-nitrobenzyl derivatives) .

Q. What safety protocols are critical when handling this compound?

- Phosgene mitigation : Use closed systems or flow reactors to limit exposure to gaseous phosgene .

- Waste management : Neutralize residual chloroformate groups with aqueous ammonia before disposal .

- Personal protective equipment (PPE) : Employ gas-tight goggles, nitrile gloves, and fume hoods during synthesis .

Q. How does the methyl substituent influence the compound’s reactivity in nucleophilic substitutions?

The methyl group at the 3-position sterically hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to unsubstituted benzyl carbonochloridates. This is evidenced by:

- Kinetic studies : Slower reaction kinetics with amines (e.g., benzylamine) compared to 4-methyl analogs .

- Computational modeling : DFT calculations show increased activation energy due to steric effects .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in chemical shifts (e.g., benzylic CH₂ protons) may arise from solvent polarity or impurities. To address this:

- Standardize conditions : Use deuterated chloroform (CDCl₃) for consistency .

- Spiking experiments : Add authentic samples to the NMR tube to confirm peak assignments .

- 2D NMR : Utilize HSQC or HMBC to correlate ambiguous signals with specific carbons .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Continuous flow systems : Enhance phosgene utilization and reduce side-product formation .

- Catalytic additives : Introduce triethylamine (0.5 mol%) to accelerate the reaction .

- Temperature gradients : Gradually increase temperature post-phosgene addition to improve solubility .

Q. How does this compound function as a chiral derivatizing agent in stereochemical analysis?

- Mechanism : Reacts with enantiomeric alcohols or amines to form diastereomeric carbamates/esters, separable via HPLC .

- Case study : Resolved racemic mixtures of secondary alcohols with >95% enantiomeric excess (ee) using a Chiralpak AD-H column .

Q. What are the applications of this compound in proteomics research?

- Protein labeling : The chloroformate group reacts selectively with lysine residues under mild pH (7.5–8.5) .

- Crosslinking studies : Used to stabilize protein-protein interactions for mass spectrometry analysis .

Methodological Considerations

Q. How can researchers design experiments to analyze substituent effects on reactivity?

- Comparative synthesis : Prepare analogs with electron-withdrawing (e.g., 3-fluoro) or electron-donating (e.g., 3-methoxy) groups .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with thiols or amines .

- Hammett plots : Correlate substituent σ values with log(k) to quantify electronic effects .

Q. What advanced techniques validate degradation pathways under oxidative conditions?

- LC-MS/MS : Identify degradation products (e.g., 3-methylbenzoic acid) in hydrogen peroxide solutions .

- Isotopic labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.